4-Azido-2,2-difluorobutanoic acid

Description

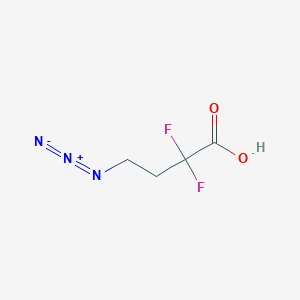

4-Azido-2,2-difluorobutanoic acid is a fluorinated carboxylic acid derivative featuring an azido (-N₃) group at the C4 position and two fluorine atoms at the C2 position of the butanoic acid backbone.

Properties

IUPAC Name |

4-azido-2,2-difluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3O2/c5-4(6,3(10)11)1-2-8-9-7/h1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTHIEYJLNJXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-2,2-difluorobutanoic acid typically involves the introduction of the azido group into a pre-existing fluorinated butanoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group (such as a halide) on the fluorinated butanoic acid is replaced by the azido group using sodium azide (NaN3) as the azide source. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-Azido-2,2-difluorobutanoic acid undergoes various types of chemical reactions, including:

Cycloaddition Reactions:

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).

Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition reaction.

Reduction: Palladium on carbon (Pd/C) or LiAlH4 are common reducing agents.

Substitution: Sodium azide (NaN3) is used for introducing the azido group.

Major Products

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

4-Azido-2,2-difluorobutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocycles and complex organic molecules.

Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules in living cells.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Azido-2,2-difluorobutanoic acid primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are useful in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical transformations. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

4-Azido-2,3,5,6-Tetrafluorobenzoic Acid

- Structure : Aromatic benzoic acid with an azido group at C4 and fluorine atoms at C2, C3, C5, and C6 positions.

- Key Differences: Electronic Effects: The aromatic ring in the benzoic acid derivative enhances conjugation, stabilizing the azide group and altering acidity (pKa ~1.5–2.5 for fluorinated benzoic acids vs. ~4.5–5 for aliphatic carboxylic acids). The aliphatic chain in 4-azido-2,2-difluorobutanoic acid may reduce resonance stabilization, increasing reactivity . Applications: Used in organic electronics (e.g., as photoactive crosslinkers due to azide photolysis) and bioconjugation (e.g., NHS esters for protein labeling) .

- Synthesis: Typically prepared via diazotization and azide substitution on fluorinated aromatic precursors, contrasting with the aliphatic synthesis routes likely required for this compound .

Ethylene Bis(4-Azido-2,3,5-trifluoro-6-isopropylbenzoate)

- Structure : A dimeric ester with azide and fluorine substituents on aromatic rings.

- Key Differences: Reactivity: The ester functionality and aromatic system enable crosslinking under UV light, whereas the carboxylic acid group in this compound may facilitate salt formation or hydrogen bonding . The aliphatic analog may exhibit higher HOMO levels due to reduced conjugation .

4-Azidoquinoline Derivatives (e.g., 4-Azido-2,3-diarylquinolines)

- Structure: Quinoline backbone with azido and aryl groups.

- Key Differences: Synthetic Utility: Serve as intermediates in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions to generate 4-amino-2,3-diarylquinolines. The aliphatic azide in this compound may participate in Staudinger or Huisgen cycloaddition reactions instead . Thermal Stability: Aromatic azides are generally more stable than aliphatic azides, which may decompose exothermically .

Comparative Data Table

Research Findings and Mechanistic Insights

- Azide Reactivity: Aliphatic azides like this compound are prone to thermal or photolytic decomposition, releasing nitrogen gas. This contrasts with aromatic azides, where the azide group is stabilized by conjugation .

- Fluorine Effects: The electron-withdrawing fluorine atoms at C2 in this compound increase the acidity of the carboxylic acid (cf. pKa ~0.5–1.0 for 2,2-difluoropropanoic acid) and may enhance metabolic stability in pharmaceutical contexts .

- Synthetic Challenges : Aliphatic azides require careful handling due to explosion risks. Synthesis likely involves nucleophilic substitution of a bromo or tosylate precursor with sodium azide, as seen in analogous sugar derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.